molecular formula C9H12ClN B3042996 2-(2-Chloroethyl)-5-ethylpyridine CAS No. 69603-36-7

2-(2-Chloroethyl)-5-ethylpyridine

Cat. No. B3042996
CAS RN: 69603-36-7
M. Wt: 169.65 g/mol
InChI Key: JLDJBDXBFWGQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethyl)-5-ethylpyridine (CEEP) is an organochlorine compound and a member of the pyridine family. It has a wide range of applications in scientific research, from synthesis to biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Studies

2-(2-Chloroethyl)-5-ethylpyridine and its derivatives have been explored for their antimicrobial properties. A study synthesizing a series of novel compounds related to this chemical showed potent to weak antimicrobial activity, with some demonstrating significant inhibition against certain bacteria and fungi (Gaonkar, Rai, & Prabhuswamy, 2006).

Chemical Synthesis and Molecular Interactions

The chemical is used in the synthesis of various compounds and has interesting molecular interaction properties. One study explored its role in the synthesis of functionalized cyclopropane esters (Lachia et al., 2011). Another research demonstrated its interaction in the formation of novel supramolecular synthons, indicating its utility in crystal engineering (Zaman, Tomura, & Yamashita, 1999).

Chemical Warfare Agent Studies

2-(2-Chloroethyl)-5-ethylpyridine has been studied in the context of chemical warfare, specifically in the hydrolysis of related compounds. Research on 2-chloroethyl ethyl sulfide, a simulant for mustard gas, provided insights into its mechanism under concentrated conditions, which is relevant for understanding the environmental and decontamination processes of mustard gas (Bae & Winemiller, 2013).

Solid Complex Studies

The structure and spectroscopic properties of complexes involving 2-(2-Chloroethyl)-5-ethylpyridine have also been investigated. One study examined the solid complex of 2-ethylpyridine with 2,6-dichloro-4-nitrophenol, providing valuable information about molecular structures and interactions (Majerz & Sawka-Dobrowolska, 1996).

Pharmaceutical Analysis

This chemical has been used in pharmaceutical analysis. A study on the optimization of mobile phase composition in supercritical fluid chromatography used a 2-ethylpyridine column, showing its applicability in separating diverse pharmaceuticals (Brunelli, Zhao, Brown, & Sandra, 2008).

properties

IUPAC Name

2-(2-chloroethyl)-5-ethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-8-3-4-9(5-6-10)11-7-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDJBDXBFWGQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-5-ethylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloroethyl)-5-ethylpyridine
Reactant of Route 2
2-(2-Chloroethyl)-5-ethylpyridine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-Chloroethyl)-5-ethylpyridine
Reactant of Route 4
Reactant of Route 4
2-(2-Chloroethyl)-5-ethylpyridine
Reactant of Route 5
Reactant of Route 5
2-(2-Chloroethyl)-5-ethylpyridine
Reactant of Route 6
Reactant of Route 6
2-(2-Chloroethyl)-5-ethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.